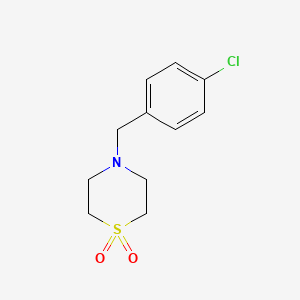

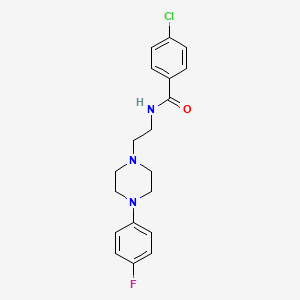

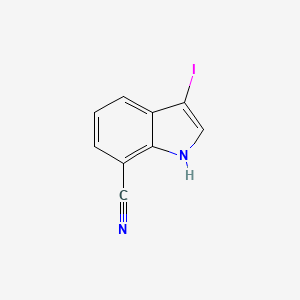

4-(4-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chlorobenzyl alcohol acts as a reagent for the protection of carboxyl groups as their 4-chlorobenzyl esters, more stable to acid than the corresponding benzyl esters . It is used as a solvent in paint stripper and waterborne coatings . It acts as a curing agent .

Synthesis Analysis

The reaction of Co (NCS)2 with 4- (4-chlorobenzyl)pyridine (ClBP) leads to the formation of Co (NCS)2 (4- (4-chlorobenzyl)pyridine)4 (1) and [Co (NCS)2 (4- (4-chlorobenzyl)pyridine)2]n (2) .

Molecular Structure Analysis

The X-ray structure of 4-Chlorobenzyl chloride has been determined for the first time. Its molecular structure is in good agreement with those previously determined for similar benzyl halides .

Chemical Reactions Analysis

4-Chlorobenzyl alcohol can be oxidized to 4-chlorobenzoic acid using hypochlorite as an oxidant . Also, it can be oxidized to 4-chlorobenzaldehyde in micellar media by Cr (VI), and its kinetics has been recorded spectrophotometrically .

Physical and Chemical Properties Analysis

4-Chlorobenzyl alcohol has a molecular weight of 142.58 g/mol . 4-Chlorobenzyl chloride has a molecular weight of 161.029 Da .

科学的研究の応用

Nanomorphology in Solar Cells

- The compound has been used in the study of nanomorphology control in solar cells. Specifically, the optimization of donor and acceptor domains in bulk heterojunctions involving poly(benzo[1,2-b:4,5-b']dithiophene-alt-thieno[3,4-c]pyrrole-4,6-dione) (PBDTTPD) and fullerene derivatives to enhance power conversion efficiency in solar cells (Aïch et al., 2012).

Synthesis of Activated Cyclopropanes

- A study focused on the synthesis of activated cyclopropanes, where a one-pot, three-component reaction involving aromatic aldehydes and the synthesis of spirocyclopropylindanediones was developed using derivatives of the compound (Ghorbani‐Vaghei & Maghbooli, 2016).

Development of Novel Tricycles

- Research into the development of novel tricycles based on this compound and other related molecules has been carried out, integrating two privileged structures into one skeleton and offering potential applications in chemical synthesis and drug development (Li et al., 2007).

Metal-Induced Synthesis

- Another study demonstrated metal-induced synthesis of a tricyclic system using 4-thiaheptane-2,6-dione, leading to the formation of novel heterotricyclic systems. This research showcases the utility of the compound in metal-induced carbon–carbon bond formation, which is significant in synthetic chemistry (Tandon & Lucas, 2008).

Inhibition Performances for Steel Protection

- In the field of materials science, the compound has been studied for its inhibition properties in the protection of mild steel in corrosive environments. This application is crucial in industrial processes and infrastructure maintenance (Chafiq et al., 2020).

作用機序

将来の方向性

特性

IUPAC Name |

4-[(4-chlorophenyl)methyl]-1,4-thiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2S/c12-11-3-1-10(2-4-11)9-13-5-7-16(14,15)8-6-13/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJGNYBCRBJSAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3',4'-Dihydrospiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-4'-one dihydrochloride](/img/structure/B2691776.png)

![N-{2-[butyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2691779.png)

![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2691785.png)

![N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide](/img/structure/B2691787.png)

![5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-methoxybenzamide](/img/structure/B2691789.png)

![N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2691799.png)